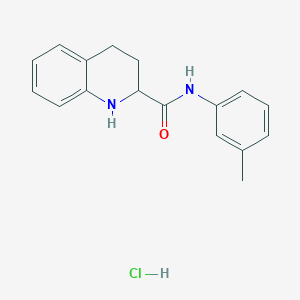

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide hydrochloride

描述

Chemical Nomenclature and Systematic Classification

This compound belongs to the systematically classified group of substituted tetrahydroquinoline carboxamides, representing a sophisticated heterocyclic compound with defined structural parameters. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention that precisely describes its molecular architecture: N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide, with the hydrochloride designation indicating the salt formation with hydrochloric acid. The compound possesses the molecular formula C17H19ClN2O and exhibits a molecular weight of 302.8 grams per mole, characteristics that place it within the medium molecular weight range typical of pharmaceutical intermediates and bioactive molecules.

The systematic classification of this compound encompasses multiple hierarchical levels within organic chemistry taxonomy. Primarily, it functions as a secondary amine derivative, incorporating both aromatic and alicyclic structural elements that contribute to its unique chemical properties. The presence of the carboxamide functional group introduces significant potential for hydrogen bonding interactions, while the methylphenyl substituent provides specific steric and electronic characteristics that influence molecular recognition processes. The tetrahydroquinoline core structure represents a partially saturated quinoline system, where the heterocyclic ring maintains the nitrogen-containing six-membered ring in a reduced state compared to the fully aromatic quinoline parent compound.

Historical Context of Tetrahydroquinoline Carboxamide Derivatives

The historical development of tetrahydroquinoline carboxamide derivatives traces back to the mid-twentieth century when researchers began systematically exploring the biological potential of partially reduced quinoline systems. Tetrahydroquinolines emerged as significant pharmaceutical intermediates following the recognition that controlled hydrogenation of quinoline compounds could yield structures with enhanced biological activity and improved pharmacological profiles compared to their fully aromatic counterparts. The synthetic methodology for producing tetrahydroquinoline derivatives initially relied on classical hydrogenation techniques using heterogeneous catalysts, though subsequent developments have introduced more sophisticated asymmetric synthesis approaches.

The carboxamide functionality within tetrahydroquinoline frameworks gained prominence through research conducted in the 1970s and 1980s, when medicinal chemists discovered that these compounds exhibited remarkable diversity in biological activities. Notable examples from this period include oxamniquine, recognized as an effective schistosomicide, and nicainoprol, developed as an antiarrhythmic therapeutic agent. These early successes established the foundation for continued investigation into tetrahydroquinoline carboxamide derivatives, leading to the synthesis of increasingly complex structures like this compound.

Research efforts throughout the 1990s and early 2000s focused on understanding the structure-activity relationships governing tetrahydroquinoline carboxamide biological properties. Scientists discovered that specific substitution patterns on both the quinoline ring system and the carboxamide nitrogen significantly influenced pharmacological activity, leading to systematic exploration of various aromatic substituents. The synthesis of L-689,560, described as one of the most potent N-methyl-D-aspartate antagonists in the scientific literature, exemplified the therapeutic potential inherent in carefully designed tetrahydroquinoline structures. This compound's development highlighted the importance of precise molecular engineering in optimizing biological activity within the tetrahydroquinoline carboxamide class.

Contemporary research into tetrahydroquinoline carboxamide derivatives has benefited from advanced synthetic methodologies and improved understanding of molecular mechanisms. Modern synthesis techniques, including microwave-assisted reactions and continuous flow chemistry, have enhanced the efficiency and selectivity of tetrahydroquinoline carboxamide production. The integration of computational chemistry approaches has facilitated the rational design of new derivatives with predicted biological activities, accelerating the discovery of compounds like this compound.

Structural Relationship to Bioactive Tetrahydroisoquinoline Alkaloids

This compound demonstrates significant structural parallels to the extensive family of bioactive tetrahydroisoquinoline alkaloids, representing an important class of naturally occurring and synthetic compounds with diverse pharmacological properties. Tetrahydroisoquinoline alkaloids constitute a major group of natural products where the 1,2,3,4-tetrahydroisoquinoline framework forms the fundamental structural scaffold. These alkaloids exhibit remarkable biological activities against various pathogenic organisms and neurodegenerative disorders, establishing the tetrahydroisoquinoline motif as a privileged structure in medicinal chemistry.

The structural relationship between this compound and bioactive tetrahydroisoquinoline alkaloids centers on the shared presence of partially saturated nitrogen-containing heterocyclic systems. While tetrahydroisoquinoline alkaloids feature the nitrogen atom integrated within the six-membered ring, the tetrahydroquinoline derivative maintains the nitrogen in the same relative position but with a different ring fusion pattern. This structural similarity suggests potential for comparable biological activities, particularly considering that both systems can adopt similar three-dimensional conformations that facilitate interactions with biological targets.

Prominent examples of bioactive tetrahydroisoquinoline alkaloids include naphthyridinomycin, quinocarcin derivatives such as quinocarcinol and tetrazomine, and the saframycin family including saframycin A and saframycin B. These compounds have demonstrated significant antitumor activities, with some advancing to clinical evaluation stages. The structural analysis reveals that the tetrahydroisoquinoline core provides an optimal framework for presenting various substituents in specific spatial orientations that favor binding to critical biological targets.

The mechanism of action studies for tetrahydroisoquinoline alkaloids have revealed their ability to interact with deoxyribonucleic acid through intercalation and groove binding mechanisms, leading to disruption of cellular replication processes. Additionally, many of these compounds exhibit selective binding to specific enzyme systems involved in cellular metabolism and signal transduction pathways. The structural features of this compound, particularly the carboxamide functionality and the methylphenyl substituent, may confer similar binding capabilities through hydrogen bonding interactions and aromatic stacking mechanisms.

| Structural Feature | Tetrahydroisoquinoline Alkaloids | This compound |

|---|---|---|

| Core Ring System | 1,2,3,4-tetrahydroisoquinoline | 1,2,3,4-tetrahydroquinoline |

| Nitrogen Position | Ring nitrogen at position 2 | Ring nitrogen at position 1 |

| Saturation Level | Partially saturated heterocycle | Partially saturated heterocycle |

| Functional Groups | Variable (hydroxyl, methoxy, amino) | Carboxamide, methylphenyl |

| Biological Activity | Antitumor, antimicrobial, neuroprotective | Under investigation |

The conformational flexibility shared between tetrahydroisoquinoline alkaloids and this compound represents another crucial structural relationship. Both compound classes can adopt multiple conformational states that allow adaptation to different binding environments within biological systems. This flexibility, combined with the presence of hydrogen bond donors and acceptors, enables these compounds to establish multiple intermolecular interactions with target proteins and nucleic acids.

属性

IUPAC Name |

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O.ClH/c1-12-5-4-7-14(11-12)18-17(20)16-10-9-13-6-2-3-8-15(13)19-16;/h2-8,11,16,19H,9-10H2,1H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUHYPQWLULKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide hydrochloride typically involves a multi-step process. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is treated with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Carboxamide Moiety: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine, such as 3-methylphenylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Various nucleophiles such as amines, thiols, or halides, in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

N-(3-Methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide hydrochloride has garnered attention for its potential therapeutic properties.

Anticancer Activity

Recent studies have indicated that compounds structurally related to tetrahydroquinolines exhibit anticancer properties. For instance, derivatives of tetrahydroquinoline have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Research suggests that this compound may possess similar activities due to its structural characteristics .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of tetrahydroquinoline derivatives. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis. The specific mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .

Antimicrobial Properties

Tetrahydroquinoline derivatives have also been explored for their antimicrobial activities. Preliminary studies indicate that this compound may exhibit broad-spectrum antibacterial effects against certain pathogens .

Pharmacological Applications

The pharmacological profile of this compound indicates multiple potential uses.

Pain Management

Some research has indicated that tetrahydroquinoline derivatives can act as analgesics. Their ability to modulate pain pathways suggests they could be developed into effective pain management therapies .

Anti-inflammatory Agents

Compounds in this class have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial for treating chronic inflammatory conditions .

Material Science Applications

Beyond medicinal applications, this compound may find utility in material science.

Organic Electronics

The unique electronic properties of tetrahydroquinoline derivatives make them suitable candidates for organic semiconductor materials. Their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is an area of ongoing research .

Case Study: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of a series of tetrahydroquinoline derivatives on breast cancer cells. The results demonstrated that certain derivatives significantly inhibited cell growth and induced apoptosis at micromolar concentrations .

Case Study: Neuroprotection

In a preclinical model of neurodegeneration, researchers evaluated the neuroprotective effects of tetrahydroquinoline derivatives on cultured neurons exposed to oxidative stress. The findings suggested that these compounds could reduce cell death and preserve neuronal function .

作用机制

The mechanism of action of N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Interacting with Receptors: Modulating the activity of receptors involved in cell signaling, leading to changes in cellular responses.

Disrupting Microbial Processes: Interfering with the replication and survival of microbial pathogens, contributing to its antimicrobial properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydroquinoline Carboxamides

The following table compares substituents and molecular properties of N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide hydrochloride with analogous compounds:

*Calculated based on standard atomic weights.

Physicochemical and Pharmacokinetic Considerations

- Aqueous Solubility: Hydrochloride salts (target compound and ) improve solubility over free bases, critical for oral absorption. However, the oxan-4-yl derivative may exhibit lower solubility due to its non-ionic tetrahydropyran group.

- Metabolic Stability: Methyl groups (as in the target compound) generally resist oxidative metabolism compared to heterocycles like imidazole , which are prone to enzymatic degradation.

生物活性

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide hydrochloride (commonly referred to as this compound) is a derivative of tetrahydroquinoline known for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C17H19ClN2O

- Molecular Weight : 302.8 g/mol

- CAS Number : 1251923-17-7

Research indicates that compounds in the tetrahydroquinoline class exhibit a variety of biological activities, primarily through the inhibition of specific pathways involved in inflammation and cancer progression. Notably, tetrahydroquinolines have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, which plays a crucial role in inflammatory responses and cancer cell proliferation .

Anticancer Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines. For instance:

- Cell Lines Tested : NCI-H23 (lung), ACHN (kidney), MDA-MB-231 (breast), PC-3 (prostate), NUGC-3 (gastric), and HCT 15 (colon).

- Efficacy : Among synthesized derivatives of tetrahydroquinolines, certain compounds exhibited up to 53 times the potency compared to reference compounds in inhibiting NF-κB activity and showed significant cytotoxicity across the evaluated cell lines .

Anti-inflammatory Properties

The compound's ability to modulate inflammation is particularly noteworthy. By inhibiting NF-κB activation, it reduces the expression of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Study 1: In Vitro Cytotoxicity Assessment

In a study assessing various tetrahydroquinoline derivatives, this compound was among those that displayed significant cytotoxicity against cancer cell lines. The compound's effectiveness was attributed to its structural features that enhance interaction with cellular targets involved in apoptosis pathways .

Study 2: Inhibition of NF-κB Transcriptional Activity

A recent investigation highlighted that derivatives like this compound can effectively inhibit LPS-induced NF-κB transcriptional activity. This inhibition not only reduces inflammatory responses but also suggests potential applications in treating inflammatory diseases and cancer .

Comparative Analysis of Biological Activities

| Compound Name | Cytotoxicity (IC50) | NF-κB Inhibition | Notes |

|---|---|---|---|

| This compound | Low μM range | Strong | Effective against multiple cancer types |

| Other tetrahydroquinoline derivatives | Variable | Moderate | Less potent than the primary compound |

常见问题

Q. What are the standard synthetic routes for N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide hydrochloride?

The synthesis typically involves cyclization of substituted anilines with carbonyl compounds under acidic conditions. For example, tetrahydroquinoline-carboxamide derivatives are often synthesized via a Friedel-Crafts acylation followed by reductive amination. Key intermediates like 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 246185-24-8) are used, with purity optimized through recrystallization or chromatography . Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to validate the carboxamide linkage and substituent placement .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : To confirm the tetrahydroquinoline core and substituent positions (e.g., 3-methylphenyl group).

- Mass Spectrometry : HRMS ensures exact mass matches the theoretical value (e.g., [M+H]+ calculated for C₁₇H₂₁ClN₂O: 304.1215).

- HPLC : Purity assessment (>95% by area normalization) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions?

Store at +5°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent hydrolysis of the carboxamide group. Desiccants like silica gel are recommended to avoid moisture absorption .

Advanced Research Questions

Q. How to design experiments to evaluate its kinase inhibition activity, and how to resolve contradictory data?

Experimental Design :

- In vitro kinase assays : Use recombinant DDR1/2 kinases (Discoidin Domain Receptors) with ATP-Glo™ luminescence assays. Compare IC₅₀ values against known inhibitors (e.g., T60186 in ).

- Cell-based assays : Test anti-proliferative effects in cancer lines (e.g., HT-1080 fibrosarcoma) with Western blotting for phospho-DDR1 .

Q. Data Contradictions :

Q. How to optimize the synthesis for scale-up while minimizing by-products?

- Process Optimization : Replace traditional Lewis acids (e.g., AlCl₃) with greener catalysts like FeCl₃·6H₂O to reduce waste.

- By-Product Analysis : Use LC-MS to identify impurities (e.g., over-alkylated products). Adjust reaction stoichiometry (e.g., 1.2 eq of 3-methylphenyl isocyanate) and temperature (60–70°C) to suppress side reactions .

Q. What strategies confirm stereochemical purity in the tetrahydroquinoline core?

Q. How to assess metabolic stability in preclinical models?

- In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.

- Metabolite ID : Use high-resolution tandem MS (e.g., Q-TOF) to detect hydroxylated or demethylated metabolites. Compare with reference standards (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline in ) .

Safety and Handling

Q. What precautions are necessary for handling this compound in anhydrous reactions?

- Use glove boxes or Schlenk lines under nitrogen. Avoid contact with moisture to prevent HCl release (evidenced by pH <2 in aqueous solutions).

- Emergency protocols: For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Contradictory Data and Validation

Q. How to address discrepancies in reported biological activities across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。